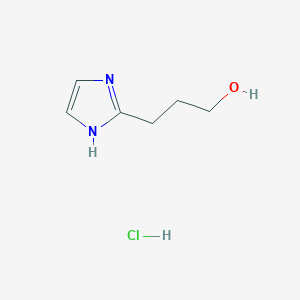

Clorhidrato de 3-(1H-Imidazol-2-il)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is a compound that features an imidazole ring, a three-carbon chain, and a hydroxyl group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is often used in research due to its versatile chemical properties and potential biological activities .

Aplicaciones Científicas De Investigación

Chemistry

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride serves as a building block for synthesizing more complex organic molecules. Its structure allows for functionalization, making it a versatile intermediate in organic synthesis.

Biology

The compound has been studied for its antimicrobial and antifungal properties , particularly against Candida albicans. Research indicates that it disrupts fungal cell membranes and interferes with metabolic pathways critical for growth.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an antifungal agent . Its efficacy has been compared to established antifungal drugs like fluconazole, showing promising results in inhibiting fungal growth.

Industry

In industrial applications, 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is utilized in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for developing novel therapeutic agents.

Research has demonstrated significant antifungal activity of 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride against Candida albicans. The following table summarizes Minimum Inhibitory Concentration (MIC) values compared to standard antifungal agents:

| Compound | MIC (µmol/mL) |

|---|---|

| 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride | TBD |

| Fluconazole | > 1.6325 |

| Miconazole | 0.0188 |

Case Study 1: Antifungal Efficacy

A study compared the antifungal activity of various imidazole derivatives, including 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride. The results indicated that this compound exhibited comparable efficacy to fluconazole, with distinct advantages in specific fungal strains.

Case Study 2: Synthesis and Evaluation

In a comprehensive review of imidazole derivatives, researchers synthesized several compounds based on the structure of 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride. These derivatives were evaluated for their biological activities, highlighting the importance of structural modifications in enhancing antifungal properties.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Análisis Bioquímico

Biochemical Properties

Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives have been shown to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that azole antifungals, which feature an imidazole moiety, inhibit the synthesis of sterols in fungi by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase through binding to the heme cofactor of the cytochrome CYP51

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride typically involves the reaction of imidazole with 3-chloropropanol under basic conditions. The reaction proceeds as follows:

Synthesis of Imidazole: Imidazole can be synthesized by reacting glyoxal with ammonia.

Reaction with 3-Chloropropanol: The synthesized imidazole is then reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-(1H-Imidazol-2-yl)propan-1-ol.

Formation of Hydrochloride Salt: The final step involves treating the product with hydrochloric acid to obtain 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution can introduce various functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: The parent compound, which shares the imidazole ring structure.

Metronidazole: An antimicrobial agent with a similar imidazole ring.

Clotrimazole: An antifungal agent that also contains an imidazole ring.

Uniqueness

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is unique due to its specific structure, which combines the imidazole ring with a three-carbon chain and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride, have been extensively studied due to their broad spectrum of biological activities. These activities include:

- Antibacterial

- Antimycobacterial

- Antifungal

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

- Antioxidant

The compound's structural features contribute significantly to its biological efficacy, particularly its ability to interact with various biochemical pathways and cellular targets.

Target Organisms

The primary target of 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is the fungus Candida albicans, which is responsible for numerous invasive fungal infections. The compound exhibits antifungal properties by inhibiting the growth of this pathogen.

Mode of Action

The mode of action involves the inhibition of cytochrome P450-dependent enzymes, particularly 14α-lanosterol demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. By binding to the heme cofactor of CYP51, the compound disrupts ergosterol synthesis, leading to cell membrane destabilization and ultimately cell death .

Pharmacokinetics

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is characterized by high solubility in water and polar solvents, facilitating its absorption and distribution in biological systems. This property enhances its potential therapeutic applications in treating fungal infections.

Antifungal Activity

Recent studies have demonstrated that 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride exhibits significant antifungal activity against Candida albicans. For instance, compounds derived from this structure showed minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents such as fluconazole .

| Compound | MIC (μmol/mL) | Comparison |

|---|---|---|

| 3-(1H-Imidazol-2-yl)propan-1-ol HCl | 0.0833 | Superior to fluconazole (MIC > 1.6325) |

| Fluconazole | > 1.6325 | Standard reference |

Case Studies

In a study evaluating various imidazole derivatives for their antifungal properties, 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride was highlighted for its potent activity against clinical isolates of Candida species resistant to conventional treatments. The structure–activity relationship (SAR) analyses indicated that modifications in the imidazole ring and side chains could enhance antifungal potency .

Applications in Medicine and Industry

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is being investigated for various applications:

Chemistry : It serves as a building block for synthesizing more complex molecules.

Biology : The compound's antimicrobial properties are being explored for potential therapeutic uses.

Pharmaceuticals : Research is ongoing to develop new antifungal agents based on this compound's structure.

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c9-5-1-2-6-7-3-4-8-6;/h3-4,9H,1-2,5H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSSTTOZIGLLHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.